1-(4-Benzoylphenyl)-3-phenylurea
Description
1-(4-Benzoylphenyl)-3-phenylurea is a urea derivative featuring a benzoyl group at the 4-position of one phenyl ring and a phenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
109805-15-4 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-phenylurea |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)22-20(24)21-17-9-5-2-6-10-17/h1-14H,(H2,21,22,24) |
InChI Key |
FPVKTDRLERQLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Benzoylphenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzophenone with phenyl isocyanate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.
Reaction Scheme: [ \text{4-Aminobenzophenone} + \text{Phenyl isocyanate} \rightarrow \text{1-(4-Benzoylphenyl)-3-phenylurea} ]
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-Benzoylphenyl)-3-phenylurea can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of catalysts and automated systems can further streamline the production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylphenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylphenyl oxides, while reduction can produce phenylamine derivatives.
Scientific Research Applications
1-(4-Benzoylphenyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Benzoylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives
Thiourea analogs, such as 1-Benzoyl-3-(4-hydroxyphenyl)thiourea () and 1-Benzoyl-3-(4-n-butylphenyl)thiourea (), differ from the target compound by replacing the urea carbonyl (C=O) with a thiono (C=S) group. Key observations include:
- Structural Configuration : Thioureas adopt a syn–anti conformation around the C—N bond, which influences hydrogen-bonding capabilities and supramolecular assembly .
- Bond Parameters : Thioureas exhibit slightly longer C—S bonds (~1.68 Å) compared to urea C=O bonds (~1.24 Å), affecting electronic properties and stability .
Table 1: Structural Comparison of Urea and Thiourea Derivatives
Agrochemical Derivatives
Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea, ) is a plant growth regulator with a chloropyridyl substituent. Key distinctions:
- Substituent Effects : The chloropyridyl group enhances hydrophobicity and bioactivity in plants but introduces toxicity concerns (Hazard Class Carc. 2, Aquatic Chronic 2) .
- Selectivity : Unlike Forchlorfenuron, the benzoylphenyl group in the target compound may reduce environmental toxicity while maintaining structural rigidity.
MAO-B Inhibitors
A hydrazone-functionalized phenylurea () demonstrated potent MAO-B inhibition (IC₅₀ = 0.042 µM) with low cytotoxicity (IC₅₀ = 166 µM in SH-SY5Y cells). This highlights:
Halogenated and Substituted Phenylureas
details halogenated derivatives like 1-(2-Iodophenyl)-3-phenylurea (3b) and 1-(2-Bromophenyl)-3-phenylurea (3e):
- Synthetic Yields: Halogenated derivatives show moderate yields (e.g., 3b: 67%), comparable to non-halogenated analogs like 1,3-Diphenylurea (3a) .
Table 2: Physicochemical Properties of Selected Phenylurea Derivatives
Fluorinated and Benzyl-Substituted Analogs
- 1-Benzyl-3-[(4-fluorophenyl)methyl]urea (): The fluorobenzyl group increases molar mass (258.29 g/mol) and may enhance metabolic stability due to fluorine’s electronegativity .
- Safety Profiles : Methoxy-substituted derivatives () require stringent safety protocols (e.g., artificial respiration if inhaled), underscoring the need for substituent-specific hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
